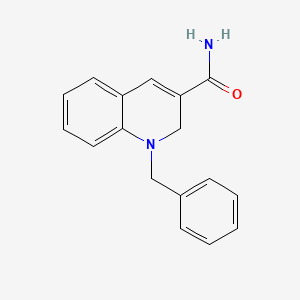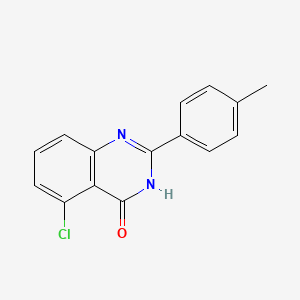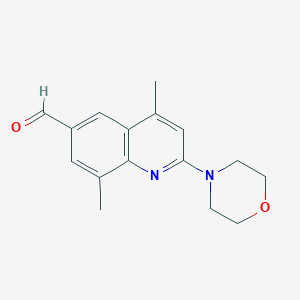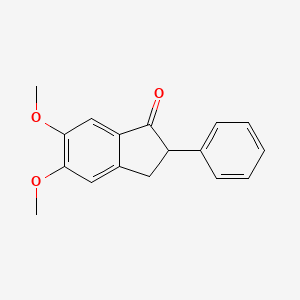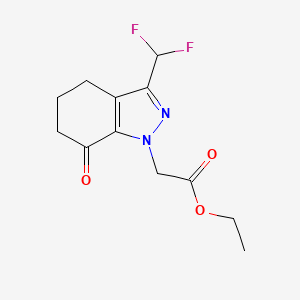
ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-(difluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate d’éthyle est un composé organique synthétique qui appartient à la classe des dérivés de l’indazole. Ce composé est caractérisé par la présence d’un groupe difluorométhyl, d’un cycle indazole et d’une partie acétate d’éthyle.
Méthodes De Préparation
La synthèse du 2-(3-(difluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate d’éthyle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle indazole : Le cycle indazole peut être synthétisé par une réaction de cyclisation impliquant l’hydrazine et un précurseur diketonique approprié.
Introduction du groupe difluorométhyl : Le groupe difluorométhyl peut être introduit en utilisant des agents difluorométhylant tels que l’iodure de difluorométhyle ou la sulfone de difluorométhyle.
Estérification : La dernière étape implique l’estérification du dérivé de l’indazole avec l’acétate d’éthyle en conditions acides ou basiques pour produire le composé cible.
Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions réactionnelles, telles que la température, la pression et l’utilisation de catalyseurs, afin d’améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 2-(3-(difluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, dans lesquelles les nucléophiles remplacent des groupes fonctionnels spécifiques dans des conditions appropriées.
Hydrolyse : La partie ester peut être hydrolysée en conditions acides ou basiques pour former l’acide carboxylique et l’alcool correspondants.
Les réactifs et les conditions utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 2-(3-(difluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate d’éthyle a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments et produits pharmaceutiques.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d’autres composés précieux.
Mécanisme D'action
Le mécanisme d’action du 2-(3-(difluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de l’application prévue du composé.
Comparaison Avec Des Composés Similaires
Le 2-(3-(difluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate d’éthyle peut être comparé à d’autres composés similaires, tels que :
2-(3-(trifluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate d’éthyle : Ce composé possède un groupe trifluorométhyl au lieu d’un groupe difluorométhyl, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
2-(3-(difluorométhyl)-7-oxo-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétate de méthyle : Ce composé possède une partie ester méthylique au lieu d’une partie ester éthylique, ce qui peut affecter sa réactivité et sa solubilité.
2-(3-(difluorométhyl)-7-oxo-1H-indazol-1-yl)acétate d’éthyle : Ce composé ne possède pas la partie tétrahydro, ce qui peut influencer sa stabilité et son activité biologique.
Propriétés
Formule moléculaire |
C12H14F2N2O3 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
ethyl 2-[3-(difluoromethyl)-7-oxo-5,6-dihydro-4H-indazol-1-yl]acetate |
InChI |
InChI=1S/C12H14F2N2O3/c1-2-19-9(18)6-16-11-7(4-3-5-8(11)17)10(15-16)12(13)14/h12H,2-6H2,1H3 |
Clé InChI |
GHMZCNDASWHUKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=C(CCCC2=O)C(=N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)

